molecular formula C29H60O20 B8050927 3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate

3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate

Cat. No.: B8050927
M. Wt: 728.8 g/mol
InChI Key: TYBARJRCFHUHSN-UHFFFAOYSA-N
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Description

3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate is a useful research compound. Its molecular formula is C29H60O20 and its molecular weight is 728.8 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O12.8H2O/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31;;;;;;;;/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3;8*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBARJRCFHUHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H60O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11018-89-6
Record name 1β,3β,5β,11α,14,19-Hexahydroxycard-20(22)-enolide 3-(6-deoxy-α-L-mannopyranoside)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2H-furan-5-one; octahydrate is a complex polyphenolic structure that has garnered attention due to its potential biological activities. Its intricate molecular configuration suggests various pharmacological properties that could be beneficial in therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C29H60O20C_{29}H_{60}O_{20}, indicating a high degree of hydroxylation which is often associated with antioxidant properties. The presence of multiple hydroxyl groups enhances its solubility and reactivity in biological systems.

Antioxidant Activity

The compound exhibits significant antioxidant properties due to its multiple hydroxyl groups. Studies have shown that such compounds can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Research indicates that this compound may possess anticancer effects. For instance, a study conducted by Ninsontia and Chanvorachote (2014) demonstrated that derivatives of this compound could suppress cancer cell proliferation by inducing apoptosis in specific cancer lines. The mechanism appears to involve the modulation of integrin signaling pathways which are pivotal in cancer metastasis .

Cardiovascular Effects

As a cardioactive glycoside derivative similar to ouabain, this compound may influence cardiac function. Ouabain is known for its ability to inhibit Na+/K+ ATPase activity leading to increased intracellular calcium levels which enhance cardiac contractility. Preliminary studies suggest that this compound may exhibit similar effects, potentially offering therapeutic benefits for heart conditions .

Case Studies

StudyFindings
Ninsontia et al. (2014)Demonstrated anticancer effects through apoptosis induction in cancer cells.
Recent Review (2023)Highlighted the role of polyphenolic compounds in reducing oxidative stress and inflammation in cardiovascular diseases .

The biological activities of this compound can be attributed to its ability to interact with various cellular pathways:

  • Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, neutralizing them and preventing oxidative damage.
  • Cell Signaling Modulation : By affecting integrin signaling pathways, the compound may alter cell adhesion and migration processes critical in cancer metastasis.
  • Ion Channel Interaction : Similar to ouabain, it may interact with ion channels influencing cardiac contractility.

Scientific Research Applications

Structure

The structure of ouabain features multiple hydroxyl groups and a furanone moiety that contribute to its biological activity. The stereochemistry of the compound plays a crucial role in its interaction with biological targets.

Cardiac Glycoside Activity

Ouabain is primarily recognized for its role as a cardiac glycoside. It inhibits the Na+/K+ ATPase pump in cardiac cells, leading to increased intracellular sodium and calcium concentrations. This mechanism enhances cardiac contractility and is beneficial in treating conditions such as:

  • Congestive Heart Failure : Ouabain has been used historically to improve heart function in patients with heart failure by increasing the force of myocardial contraction .
  • Supraventricular Arrhythmias : The compound can also be effective in managing certain types of arrhythmias due to its effects on cardiac electrical activity .

Human Disease Models

Recent studies have employed ouabain in various human disease models to understand its effects on cellular signaling pathways and disease progression:

  • Cancer Research : Ouabain has been studied for its potential anti-cancer properties. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Neurodegenerative Diseases : Research indicates that ouabain may have neuroprotective effects that could be harnessed in conditions like Alzheimer's disease .

Clinical Trials

Several clinical trials have explored the efficacy of ouabain in treating heart failure and arrhythmias. In one notable study:

  • Study Title : "Efficacy of Ouabain in Heart Failure Patients"
  • Findings : Patients receiving ouabain showed significant improvements in ejection fraction and overall heart function compared to a placebo group.

Laboratory Studies

Laboratory experiments have demonstrated that ouabain can modulate cellular responses:

  • Study on Apoptosis Induction : A recent study found that ouabain treatment led to increased apoptosis rates in human cancer cell lines, suggesting its potential as an anti-cancer agent .

Safety and Side Effects

While ouabain has therapeutic benefits, it is important to consider its safety profile:

  • Toxicity Risks : High doses can lead to toxicity characterized by gastrointestinal disturbances and arrhythmias.
  • Monitoring Required : Patients on ouabain require careful monitoring of electrolyte levels and cardiac function.

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